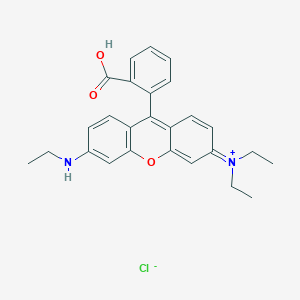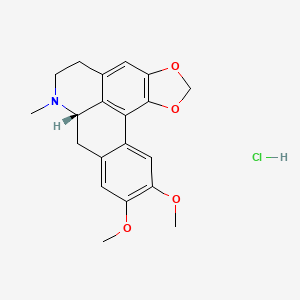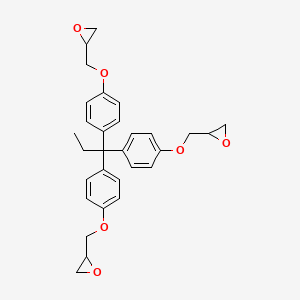
1,1,1-Tris(p-glycidyloxyphenyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane is a complex organic compound with the molecular formula C30H32O6 and a molecular weight of 488.6 g/mol It is known for its unique structure, which includes three oxirane (epoxide) rings attached to a central propylidynetris core linked through p-phenyleneoxymethylene groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane typically involves the reaction of tris(4-hydroxyphenyl)propane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ethers, which are then cyclized to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane rings are opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products:
Oxidation: Diols are the primary products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry due to its reactive oxirane rings.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Explored for drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用机制
The mechanism of action of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications as a cross-linking agent and in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Tris(4-hydroxyphenyl)methane: Similar structure but lacks the oxirane rings.
Tris(4-hydroxyphenyl)propane: Precursor in the synthesis of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane.
Glycidyl ethers: Compounds with similar reactive oxirane rings.
Uniqueness: 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane is unique due to the presence of three oxirane rings, which impart high reactivity and versatility in various chemical reactions and applications.
属性
CAS 编号 |
68517-02-2 |
|---|---|
分子式 |
C30H32O6 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]propyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C30H32O6/c1-2-30(21-3-9-24(10-4-21)31-15-27-18-34-27,22-5-11-25(12-6-22)32-16-28-19-35-28)23-7-13-26(14-8-23)33-17-29-20-36-29/h3-14,27-29H,2,15-20H2,1H3 |
InChI 键 |
VLVBXHBIJRSJKD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


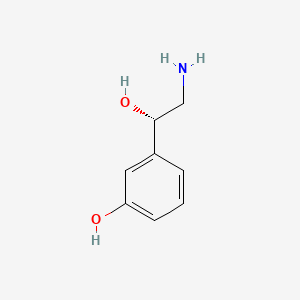
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)

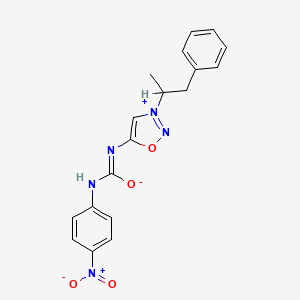
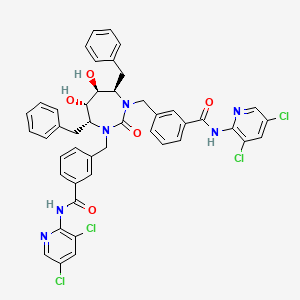
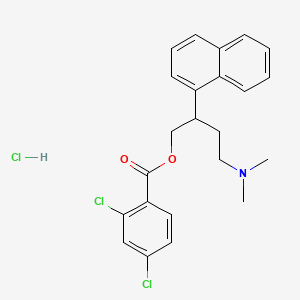
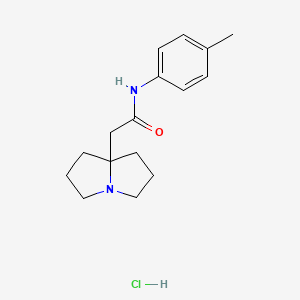
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
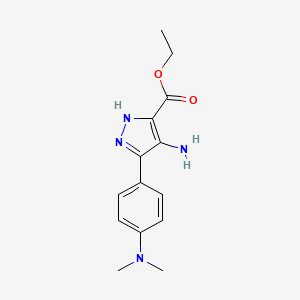
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
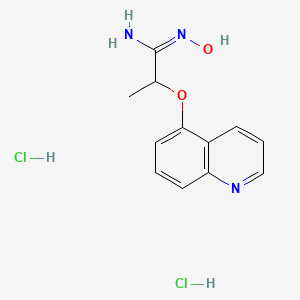
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
